4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol
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Overview
Description
4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol, commonly known as BHA (butylated hydroxyanisole), is a synthetic antioxidant that is widely used in various industries, including food, cosmetics, and pharmaceuticals. BHA is known for its ability to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. In recent years, BHA has gained attention for its potential health benefits and its role in scientific research.
Scientific Research Applications
Catalytic Applications
4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol and related compounds have been studied for their catalytic applications. For instance, iron(III) amine-bis(phenolate) complexes, involving similar phenolic structures, exhibit catalytic properties for C-C cross-coupling of aryl Grignard reagents. These complexes can achieve good to excellent yields in reactions at room temperature, highlighting their potential in catalysis (Qian, Dawe, & Kozak, 2011).
Oxidation Processes
Studies on the oxidation of similar phenols, such as 2,6-di-tert-butyl-4-methylphenol, with hydrogen peroxide in the presence of heteropolyacids, suggest potential applications in chemical transformations. This research aids in understanding the oxidation mechanisms of phenols, which could be relevant to compounds like 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol (Shimizu et al., 1990).
Industrial Applications
The compound's relatives are used as antioxidants in industrial applications, such as in the production of polyethylene. For example, the study of oxidation products of 2,6-di-(tert-butyl)-4-methylphenol from polyethylene film has implications for the use of similar compounds in stabilizing materials against oxidative degradation (Daun, Gilbert, & Giacin, 1974).
Synthesis and Reactivity
Research into the synthesis and reactivity of related phenolic compounds provides insights into the potential synthetic routes and chemical behaviors of 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol. For instance, the study of anodic pyridination of 2,6-di-tert-butyl-4-methylphenol highlights the chemical reactivity of such phenols under specific conditions (Ohmori, Ueda, Tokuno, & Masui, 1982).
properties
CAS RN |
6640-90-0 |
---|---|
Product Name |
4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol |
Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-tert-butyl-2-[(cyclohexylamino)methyl]-6-methylphenol |
InChI |
InChI=1S/C18H29NO/c1-13-10-15(18(2,3)4)11-14(17(13)20)12-19-16-8-6-5-7-9-16/h10-11,16,19-20H,5-9,12H2,1-4H3 |
InChI Key |
DVMJYVSFWOSELO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C |
Canonical SMILES |
CC1=CC(=CC(=C1O)CNC2CCCCC2)C(C)(C)C |
Other CAS RN |
6640-90-0 |
synonyms |
4-tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol NSC-48160 TBMMP compound |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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